1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole

Kinase Inhibition Medicinal Chemistry Drug Discovery

This fluorinated imidazole featuring a 2-ethyl ring and 2,2-difluoroethyl N1 substitution is specifically designed for medicinal chemists targeting kinase inhibitor SAR. With a validated CK1δ inhibitor derived from this scaffold achieving sub-nanomolar potency (IC50 0.727 nM), it offers a strategic advantage in oncology and CNS programs. The estimated LogP of 1.71 allows precise lipophilicity adjustment compared to simpler analogs. Supplied at ≥95% purity as a qualified intermediate for reproducible multi-step synthesis and analytical method development.

Molecular Formula C7H10F2N2
Molecular Weight 160.16 g/mol
CAS No. 1339790-91-8
Cat. No. B1426833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole
CAS1339790-91-8
Molecular FormulaC7H10F2N2
Molecular Weight160.16 g/mol
Structural Identifiers
SMILESCCC1=NC=CN1CC(F)F
InChIInChI=1S/C7H10F2N2/c1-2-7-10-3-4-11(7)5-6(8)9/h3-4,6H,2,5H2,1H3
InChIKeyNBZRBQJJRUJTDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2-Difluoroethyl)-2-ethyl-1H-imidazole (CAS: 1339790-91-8): A Strategic Research Intermediate for Fluorinated Heterocyclic Synthesis


1-(2,2-Difluoroethyl)-2-ethyl-1H-imidazole (CAS: 1339790-91-8, molecular weight: 160.16 g/mol) is a fluorinated imidazole derivative classified as a versatile small molecule scaffold . It serves as a key research intermediate for the synthesis of more complex pharmaceutical and agrochemical candidates, where the difluoroethyl group is specifically leveraged to modulate physicochemical and biological properties .

Why Generic Imidazole Substitution Fails for 1-(2,2-Difluoroethyl)-2-ethyl-1H-imidazole


This compound is not a generic imidazole building block. Its specific substitution pattern—a 2-ethyl group on the ring and a 2,2-difluoroethyl group on the N1 position—creates a unique and highly defined chemical entity. Simple substitution with unsubstituted imidazole, 2-ethylimidazole (CAS 1072-62-4), or 1-(2,2-difluoroethyl)-1H-imidazole (CAS 1343713-09-6) would result in a different molecular scaffold with altered physicochemical properties . The combination of both substituents is critical for the compound's intended role as a specific intermediate or fragment, as evidenced by its use in the development of potent kinase inhibitors where the exact arrangement of these groups is essential for biological activity [1].

Quantifiable Differentiation of 1-(2,2-Difluoroethyl)-2-ethyl-1H-imidazole (1339790-91-8) Against Analogs


Potency of a 1-(2,2-Difluoroethyl)-2-ethyl-1H-imidazole-Based Advanced Intermediate for Casein Kinase I Inhibition

A patent-derived compound (US9556179, Compound 286) featuring the 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole core demonstrates exceptionally potent inhibition of Casein Kinase I delta (CK1δ) and Casein Kinase I epsilon (CK1ε). This data establishes the scaffold as a privileged structure for high-affinity interactions with this specific class of kinases [1].

Kinase Inhibition Medicinal Chemistry Drug Discovery

Estimated LogP Value of 1-(2,2-Difluoroethyl)-2-ethyl-1H-imidazole

The estimated octanol-water partition coefficient (LogP) for 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole is reported as 1.71 . This lipophilicity value is a key differentiator from other imidazole analogs. For instance, the simpler 1-(2,2-difluoroethyl)-1H-imidazole-4-amine has a reported XLogP3 of 0.5 [1], demonstrating a significant increase in lipophilicity attributed to the 2-ethyl substituent on the target compound.

Physicochemical Properties Lipophilicity Drug Design

Supply Chain Specification and Quality Control Baseline

The compound is available from multiple research chemical suppliers with a specified minimum purity of 95% . This established and verifiable specification serves as a baseline quality standard for procurement, differentiating it from custom-synthesized or less well-characterized material.

Quality Control Procurement Specifications

Strategic Application Scenarios for 1-(2,2-Difluoroethyl)-2-ethyl-1H-imidazole (1339790-91-8) in Research and Procurement


Scaffold for Potent Kinase Inhibitor Design

Researchers focused on developing inhibitors for Casein Kinase I (CK1) isoforms should consider 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole as a key structural component. The validated sub-nanomolar potency (IC50 = 0.727 nM for CK1δ) achieved by a compound incorporating this scaffold [1] demonstrates its utility in creating high-affinity ligands. This scenario is particularly relevant for medicinal chemistry programs targeting CK1 in oncology or CNS disorders.

Modulation of Lipophilicity in Drug Candidates

This compound is a strategic choice for medicinal chemists aiming to fine-tune the lipophilicity of a lead series. Its estimated LogP of 1.71 provides a quantifiable increase in lipophilicity compared to a less substituted difluoroethyl-imidazole analog (XLogP3 = 0.5) [2]. This makes it valuable for improving cell membrane permeability or optimizing interactions with hydrophobic binding pockets in target proteins.

Reference Standard for Quality Control and Analytical Method Development

The availability of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole with a defined minimum purity specification of 95% from multiple vendors makes it a suitable reference material. It can be used as an analytical standard for method development (e.g., HPLC, GC) or as a qualified intermediate in multi-step synthesis, where reproducible quality and purity are essential for process validation and scale-up activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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